![molecular formula C14H20N4O2S2 B12598322 N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide CAS No. 630126-68-0](/img/structure/B12598322.png)
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of cyclooctylamine with 5-nitrothiophene-2-carbaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out in an ethanolic medium under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in cancer cells, it can inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and induction of apoptosis . The compound’s antibacterial activity is attributed to its ability to bind to bacterial DNA, disrupting essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Nitrothiophene derivatives: Compounds with a nitrothiophene moiety exhibit similar chemical reactivity and biological properties.
Uniqueness
N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide stands out due to its unique combination of a cyclooctyl group, nitrothiophene moiety, and hydrazine-1-carbothioamide core.
Properties
CAS No. |
630126-68-0 |
|---|---|
Molecular Formula |
C14H20N4O2S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-cyclooctyl-3-[(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H20N4O2S2/c19-18(20)13-9-8-12(22-13)10-15-17-14(21)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H2,16,17,21) |
InChI Key |
NIFWEXJELOYZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


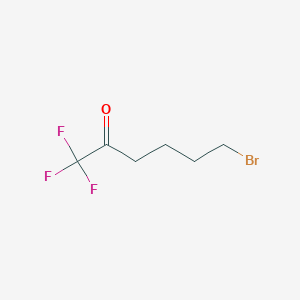
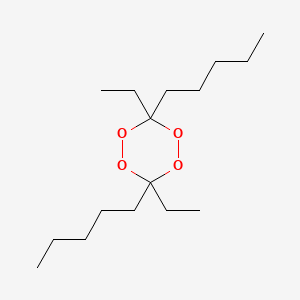
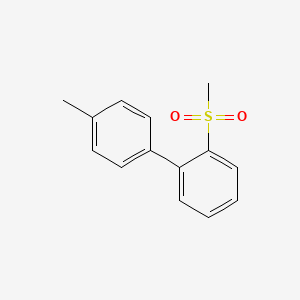
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
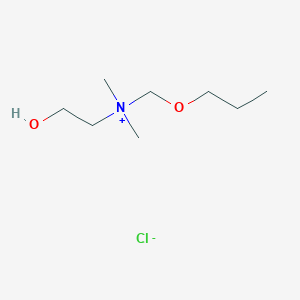

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
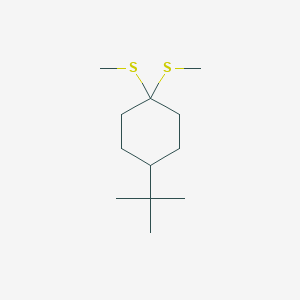
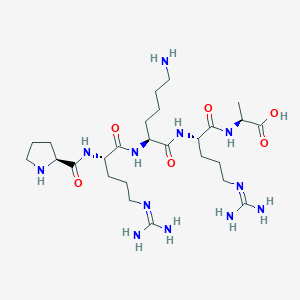
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
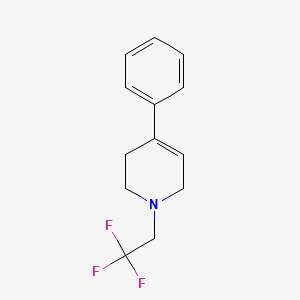
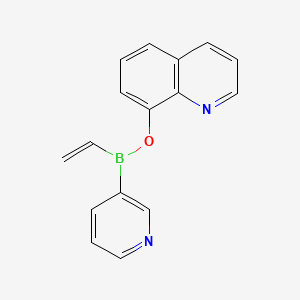
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
